2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound characterized by the presence of a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyrrolidine derivatives with hydroxyl-containing compounds. One common method involves the use of pyrrolidine and formaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methylpropiophenone: A compound with similar hydroxyl and ketone functionalities.
2-hydroxy-1,2-di(2-thienyl)ethanone: Another compound with hydroxyl and aromatic ring structures.
Uniqueness
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemistry and biological activity.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c9-4-6-2-1-3-8(6)7(11)5-10/h6,9-10H,1-5H2/t6-/m0/s1 |
InChI Key |
JFATYCWAEVKUFE-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CO)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)CO)CO |
Origin of Product |
United States |
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